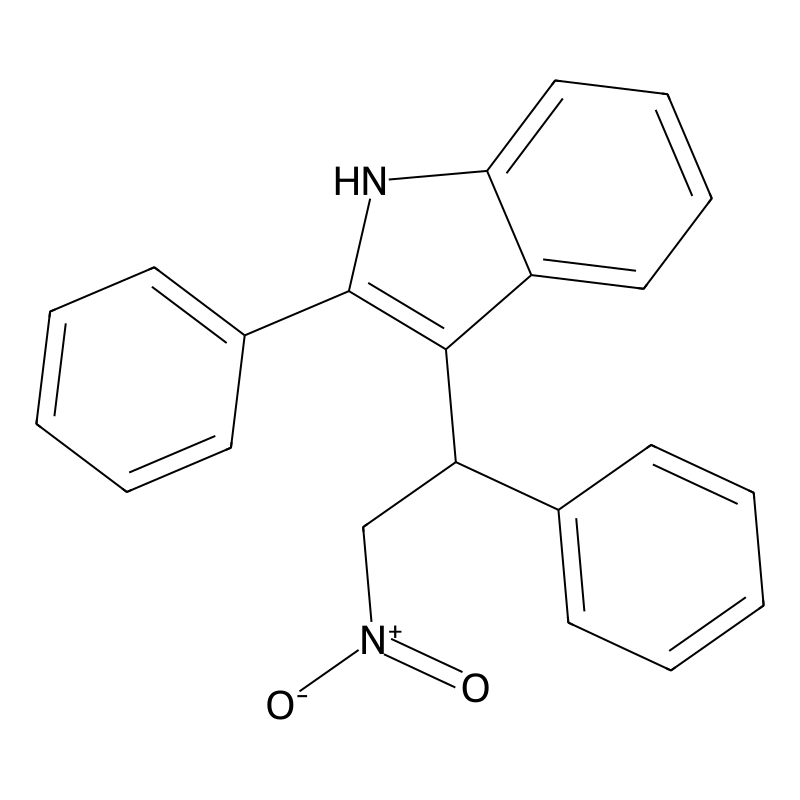3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Availability
The compound can be obtained from a few commercial suppliers, suggesting potential research interest, but the specific research areas aren't disclosed [, , ].
Structural Features
The molecule possesses interesting structural features, including indole and nitrophenyl groups. Indole is a common scaffold in biologically active molecules [], and nitrophenyl groups can participate in various chemical reactions. These features could be of interest for researchers in medicinal chemistry or drug discovery.
3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole is an indole derivative characterized by a nitro group and a phenyl substituent. The molecular structure consists of an indole core with a 2-nitro-1-phenylethyl side chain at the 3-position and a phenyl group at the 2-position. This unique arrangement allows for various interactions that can be exploited in biological systems and synthetic chemistry.
- Michael Addition: The nitro group acts as an electron-withdrawing substituent, facilitating nucleophilic attacks on the β-position of nitroalkenes .
- Reduction Reactions: The nitro group can be reduced to amine functionalities under specific conditions, allowing for further functionalization .
- Alkylation Reactions: The indole nitrogen can undergo alkylation, which alters its reactivity and biological properties .
Research indicates that compounds related to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole exhibit significant biological activities:
- Antiproliferative Effects: Similar indole derivatives have shown promising results against various cancer cell lines, indicating potential use in oncology .
- Antimicrobial Properties: Some studies suggest that these compounds may possess antimicrobial activity, although specific data on this compound is limited .
Several methods have been developed for synthesizing 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole:
- One-Pot Synthesis: This method involves the reaction of indole with β-nitrostyrene in the presence of acid catalysts such as sulfamic acid. The reaction typically occurs in refluxing methanol and yields the desired product after purification via chromatography .
- Michael Addition: Indoles can react with nitroalkenes to form the target compound through a Michael addition mechanism, which is facilitated by the presence of Lewis or Brönsted acids .
- Reduction Techniques: Following initial synthesis, reduction reactions can be employed to modify functional groups on the compound for further applications .
The unique structure of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole lends itself to various applications:
- Pharmaceutical Development: Its antiproliferative properties make it a candidate for drug development targeting cancer therapies.
- Material Science: Due to its structural characteristics, it may find applications in organic electronics or as a precursor in material synthesis.
Interaction studies involving this compound often focus on its binding affinity to biological targets. For instance:
- Enzyme Inhibition: Compounds similar to 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole have been studied for their ability to inhibit specific enzymes involved in cancer progression .
- Receptor Binding: Research into how these compounds interact with cellular receptors can elucidate their mechanisms of action and potential therapeutic effects.
Several compounds share structural similarities with 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Nitrophenyl)-indole | Nitro group on phenyl at 4-position | Enhanced electron-withdrawing effects |
| 5-Methylindole | Methyl substitution at the 5-position | Altered lipophilicity |
| 3-(Phenylethynyl)-indole | Ethynyl group at the 3-position | Potential for increased reactivity |
These compounds differ primarily in their substituents and positions on the indole ring, impacting their reactivity and biological activity.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
MeSH Pharmacological Classification
Dates
2: Slivicki RA, Xu Z, Kulkarni PM, Pertwee RG, Mackie K, Thakur GA, Hohmann AG. Positive Allosteric Modulation of Cannabinoid Receptor Type 1 Suppresses Pathological Pain Without Producing Tolerance or Dependence. Biol Psychiatry. 2017 Jul 8. pii: S0006-3223(17)31761-4. doi: 10.1016/j.biopsych.2017.06.032. [Epub ahead of print] PubMed PMID: 28823711.
3: Nguyen T, German N, Decker AM, Langston TL, Gamage TF, Farquhar CE, Li JX, Wiley JL, Thomas BF, Zhang Y. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution. J Med Chem. 2017 Aug 18. doi: 10.1021/acs.jmedchem.7b00707. [Epub ahead of print] PubMed PMID: 28792219.








